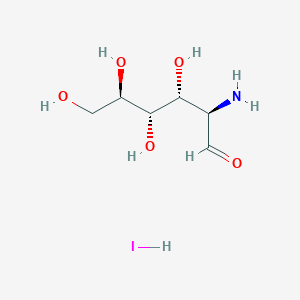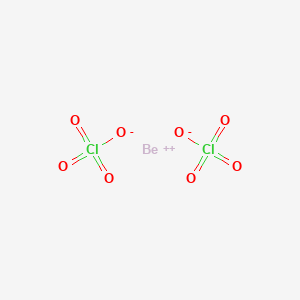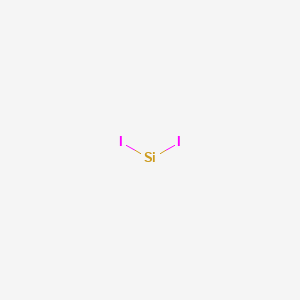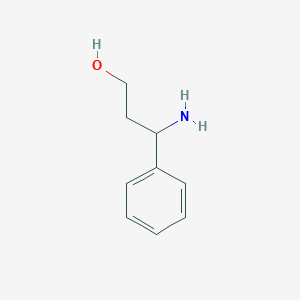
Germanium-73
Descripción general
Descripción
Germanium-73 is an isotope of the element germanium, which belongs to group 14 of the periodic table. This compound has a nuclear spin of 9/2 and a natural abundance of approximately 7.7%. This isotope is particularly significant in the field of nuclear magnetic resonance (NMR) spectroscopy due to its unique nuclear properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germanium-73 can be enriched using the magnetic isotope effect during specific chemical reactions. For instance, the hydrogen abstraction reaction of triplet benzophenone with triethylgermane in a sodium dodecyl sulfate micellar solution has been used to achieve enrichment . This process involves manipulating the magnetic field to enhance the concentration of this compound in the reaction products.
Industrial Production Methods: Industrial production of germanium typically involves the extraction of germanium from zinc ores and coal combustion by-products. The extracted germanium is then refined and processed to isolate specific isotopes, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: Germanium-73 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the hydrogen abstraction reaction mentioned earlier, which is used for isotope enrichment .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form germanium dioxide using oxidizing agents such as nitric acid or sulfuric acid.
Reduction: Reduction reactions can convert germanium dioxide back to elemental germanium using reducing agents like hydrogen gas.
Substitution: Substitution reactions involving germanium compounds often use halides or organometallic reagents.
Major Products:
Oxidation: Germanium dioxide (GeO2)
Reduction: Elemental germanium (Ge)
Substitution: Various organogermanium compounds
Aplicaciones Científicas De Investigación
Germanium-73 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of germanium compounds, including those containing Germanium-73, involves their interaction with biological molecules and cellular pathways. Germanium is known to be involved in oxidative reactions, primarily with hydrogen peroxide, without generating harmful reactive oxygen species . This property is crucial for its potential therapeutic effects, such as immunostimulation and anticancer activity .
Comparación Con Compuestos Similares
Germanium-73 can be compared with other isotopes of germanium and similar elements in group 14:
Germanium-70, Germanium-72, Germanium-74, and Germanium-76: These isotopes differ in their nuclear properties and natural abundance.
Silicon and Tin Compounds: Germanium shares similarities with silicon and tin due to their position in the periodic table.
This compound’s unique nuclear properties make it particularly valuable for NMR spectroscopy, distinguishing it from other isotopes and similar elements.
Propiedades
IUPAC Name |
germanium-73 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ge/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPVGFCGXDBREM-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[73Ge] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164521 | |
| Record name | Germanium, isotope of mass 73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.9234590 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15034-58-9 | |
| Record name | Germanium, isotope of mass 73 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015034589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium, isotope of mass 73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)



![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
